molecular formula C21H21ClN2O3S B2371362 3-(4-Chlorophenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline CAS No. 895639-85-7

3-(4-Chlorophenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline

Cat. No. B2371362
CAS RN: 895639-85-7
M. Wt: 416.92
InChI Key: OQSFPFZFZBHMNF-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline” is a chemical compound with the molecular formula C21H21ClN2O3S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a type of nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and structural elucidation of sulfonamide derivatives, including those related to quinoline, have been a subject of interest in chemical research. These compounds have been synthesized through reactions involving sulfonamide fragments, and their structures have been characterized using spectral and elemental analyses (Cumaoğlu et al., 2015).

Catalytic Applications

  • Certain complexes, such as methyloxorhenium(V) with bidentate ligands, including quinoline derivatives, have been synthesized and studied for their catalytic activity in sulfoxidation reactions. These complexes catalyze the oxidation of thioethers to sulfoxides, a process relevant to various industrial applications (Shan et al., 2002).

Anticancer Activity

  • Sulfonamide derivatives bearing quinoline moieties have been evaluated for their anticancer activity. These compounds have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis through the activation of pro-apoptotic genes. Such studies open avenues for developing new therapeutic agents (Cumaoğlu et al., 2015).

Photophysical Properties

  • Research has also delved into the photophysical properties of compounds with quinoline structures. These studies contribute to a deeper understanding of the electronic and optical properties of such compounds, which is essential for applications in materials science and photophysics (Albertino et al., 2007).

Antimicrobial Activity

  • New sulfonate derivatives, including those with quinoline and isoquinoline groups, have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown significant activity against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Fadda et al., 2016).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of these scaffolds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-2-27-16-7-10-19-18(13-16)21(24-11-3-4-12-24)20(14-23-19)28(25,26)17-8-5-15(22)6-9-17/h5-10,13-14H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFPFZFZBHMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(pyrrolidin-1-yl)quinoline

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